3-(3-Aminopyrrolidin-1-yl)tetrahydrothiophene 1,1-dioxide

CAS No.:

Cat. No.: VC17886106

Molecular Formula: C8H16N2O2S

Molecular Weight: 204.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H16N2O2S |

|---|---|

| Molecular Weight | 204.29 g/mol |

| IUPAC Name | 1-(1,1-dioxothiolan-3-yl)pyrrolidin-3-amine |

| Standard InChI | InChI=1S/C8H16N2O2S/c9-7-1-3-10(5-7)8-2-4-13(11,12)6-8/h7-8H,1-6,9H2 |

| Standard InChI Key | OBXMCPFFACYMOY-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(CC1N)C2CCS(=O)(=O)C2 |

Introduction

Structural Analysis

Molecular Framework

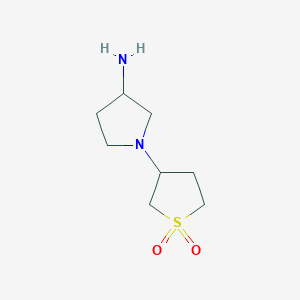

The compound features a tetrahydrothiophene ring (a five-membered saturated sulfur heterocycle) with two oxygen atoms double-bonded to the sulfur atom, forming a 1,1-dioxide (sulfone) group. At the 3-position of the tetrahydrothiophene ring, a pyrrolidine substituent is attached, which itself contains a primary amine group at its 3-position (Figure 1).

Molecular Formula: CHNOS

Molecular Weight: 190.26 g/mol

IUPAC Name: (1,1-dioxidotetrahydrothiophen-3-yl)(3-aminopyrrolidin-1-yl)amine

Synthesis and Reactivity

Synthetic Routes

The compound is synthesized via nucleophilic substitution or reductive amination strategies. A plausible pathway involves:

-

Oxidation of Tetrahydrothiophene: Tetrahydrothiophene is oxidized to tetrahydrothiophene 1,1-dioxide (sulfolane) using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) .

-

Functionalization at the 3-Position: The sulfolane derivative undergoes halogenation (e.g., bromination) at the 3-position, followed by substitution with 3-aminopyrrolidine under basic conditions .

Example Protocol (adapted from ):

-

Step 1: Tetrahydrothiophene (10 mmol) is treated with mCPBA (30 mmol) in dichloromethane at 0°C to yield tetrahydrothiophene 1,1-dioxide.

-

Step 2: The sulfone intermediate is brominated using N-bromosuccinimide (NBS) under radical conditions.

-

Step 3: The brominated product reacts with 3-aminopyrrolidine (12 mmol) in the presence of KCO in DMF at 80°C for 24 hours.

Reactivity Profile

-

Amine Group: Participates in Schiff base formation, acylation, and alkylation reactions.

-

Sulfone Group: Enhances electrophilicity of adjacent carbons, facilitating nucleophilic substitutions .

Physicochemical Properties

Thermodynamic Data

| Property | Value/Description | Source |

|---|---|---|

| Melting Point | Not reported (likely >150°C) | |

| Solubility | Soluble in polar aprotic solvents (DMF, DMSO) | |

| LogP (Partition Coefficient) | Estimated: -0.5 to 0.5 (moderate polarity) |

Stability

-

Thermal Stability: Stable up to 200°C under inert atmospheres .

-

Hydrolytic Stability: Resistant to hydrolysis at neutral pH but may degrade under strongly acidic or basic conditions .

Pharmacological and Industrial Applications

Pharmaceutical Intermediate

The compound serves as a building block in synthesizing:

-

Kinase Inhibitors: The sulfone and amine groups enhance binding to ATP pockets in target enzymes .

-

Antiviral Agents: Structural analogs have shown activity against RNA viruses in preclinical studies .

Solvent and Catalyst

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume